molecular formula C25H34N4O4 B587292 1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide CAS No. 1356848-29-7

1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide

Cat. No.: B587292
CAS No.: 1356848-29-7
M. Wt: 454.571
InChI Key: HLAZDRUUDUBAQU-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H-NMR Proton Environment Mapping

The proton Nuclear Magnetic Resonance spectrum of this compound would exhibit characteristic resonance patterns corresponding to its diverse proton environments. The aromatic region would display signals for the 4-cyanobenzyl protons, appearing as a characteristic AA'BB' pattern typical of para-disubstituted benzene rings. The aromatic protons would be expected to resonate between 7.2 and 7.6 parts per million, with the protons ortho to the electron-withdrawing nitrile group appearing slightly downfield due to reduced electron density.

The benzylic methylene protons would generate a distinctive singlet or complex multiplet in the 4.3 to 4.6 parts per million region, depending on coupling relationships with adjacent functional groups. The azetidine ring protons would produce a complex multiplet pattern reflecting the ring's conformational rigidity and the influence of the attached substituents. The alpha-proton adjacent to the carboxamide functionality would appear as a characteristic multiplet, while the ring methylene protons would exhibit coupling patterns indicative of the four-membered ring geometry.

The cyclohexyl protons would generate the expected complex multiplet pattern characteristic of chair conformation dynamics, with axial and equatorial protons exhibiting distinct chemical shifts and coupling constants. The alpha-proton bearing the Boc-protected amino group would appear as a multiplet in the 4.0 to 4.5 parts per million region. The tert-butyl protecting group would produce a characteristic singlet at approximately 1.4 parts per million, integrating for nine protons and serving as a diagnostic peak for Boc-protection confirmation.

¹³C-NMR Carbon Skeleton Elucidation

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed insight into the carbon framework and electronic environment of this compound. The aromatic carbons of the 4-cyanobenzyl group would appear in the characteristic aromatic region between 120 and 140 parts per million, with the nitrile carbon exhibiting a distinctive signal around 119 parts per million due to its unique electronic environment. The quaternary aromatic carbon bearing the nitrile substituent would appear further downfield, reflecting the electron-withdrawing effect of the cyano group.

The carbonyl carbons would generate characteristic signals in the 155 to 175 parts per million region, with the carbamate carbonyl typically appearing around 155-160 parts per million and the amide carbonyls resonating in the 170-175 parts per million range. These chemical shift differences arise from the distinct electronic environments and resonance stabilization patterns of the respective functional groups. The azetidine ring carbons would produce signals in the aliphatic region, with the alpha-carbon adjacent to the carboxamide displaying characteristic downfield shift due to the electron-withdrawing amide functionality.

The cyclohexyl carbons would exhibit typical aliphatic chemical shifts between 25 and 45 parts per million, with the alpha-carbon bearing the amino acid functionality appearing downfield due to the influence of the carbamate protection. The tert-butyl group would generate characteristic signals including the quaternary carbon around 80 parts per million and the methyl carbons around 28 parts per million. The benzylic carbon would appear in the 40-45 parts per million region, reflecting its unique position adjacent to both the aromatic ring and the amide functionality.

2D NMR Techniques for Stereochemical Confirmation

Two-dimensional Nuclear Magnetic Resonance techniques provide essential tools for stereochemical confirmation and structural validation of this compound. Correlation spectroscopy experiments would establish connectivity patterns between adjacent protons and carbons, enabling unambiguous assignment of the complex spectral patterns. The COSY (correlation spectroscopy) experiment would reveal scalar coupling relationships throughout the molecular framework, particularly valuable for analyzing the azetidine ring connectivity and cyclohexyl conformational behavior.

Nuclear Overhauser Enhancement Spectroscopy experiments would provide critical stereochemical information through space-proximity relationships rather than bond connectivity. The NOESY (Nuclear Overhauser Enhancement Spectroscopy) technique would be particularly valuable for confirming the relative stereochemistry of the multiple chiral centers and analyzing the preferred conformational states of the cyclohexyl ring system. Cross-peaks between spatially proximate protons would validate the assigned stereochemical configurations and reveal any unexpected conformational features.

Heteronuclear correlation experiments, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would establish definitive carbon-proton connectivity patterns and long-range coupling relationships. These techniques would be particularly valuable for assigning the quaternary carbons and confirming the substitution patterns of the aromatic ring system. The combination of these advanced NMR techniques would provide comprehensive structural validation and stereochemical confirmation of the target compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy provides distinctive fingerprint identification of the functional groups present in this compound through characteristic vibrational frequencies. The compound's complex functional group array generates a rich infrared spectrum with well-defined absorption bands corresponding to specific molecular vibrations. The nitrile functionality would produce a sharp, intense absorption around 2240-2260 cm⁻¹, serving as a diagnostic peak for the 4-cyanobenzyl substituent identification.

The carbamate and amide carbonyl groups would generate characteristic C=O stretching vibrations in distinct regions of the infrared spectrum. The carbamate carbonyl would typically appear around 1685-1705 cm⁻¹, while the amide carbonyls would exhibit stretching frequencies in the 1630-1680 cm⁻¹ region. These carbonyl absorptions would display specific intensity patterns and frequency variations depending on hydrogen bonding environments and conformational effects. The N-H stretching vibrations associated with the amide functionalities would appear in the 3200-3400 cm⁻¹ region, often exhibiting multiple peaks due to different hydrogen bonding states.

The aromatic C-H stretching vibrations would produce characteristic absorptions around 3030-3080 cm⁻¹, while the aliphatic C-H stretches would appear in the 2850-2950 cm⁻¹ region with multiple overlapping bands from the cyclohexyl and tert-butyl groups. The aromatic C=C skeletal vibrations would generate medium-intensity absorptions in the 1450-1600 cm⁻¹ region, providing confirmation of the benzene ring presence. The overall infrared spectral pattern would serve as a molecular fingerprint for compound identification and purity assessment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

High-resolution mass spectrometry provides definitive molecular weight confirmation and elemental composition validation for this compound. The expected molecular ion peak would appear at m/z 454.2580 for the [M+H]⁺ ion, corresponding to the protonated molecular ion of the compound with molecular formula C₂₅H₃₄N₄O₄. The high-resolution measurement would allow discrimination from isobaric compounds and provide confirmation of the exact elemental composition through accurate mass determination.

The fragmentation pattern would reveal characteristic losses corresponding to the modular structure of the compound. Loss of the tert-butyl group (57 mass units) would generate a prominent fragment ion, while loss of the entire Boc protecting group (100 mass units) would produce another significant peak. The 4-cyanobenzyl fragment would contribute characteristic ions around m/z 116, corresponding to the [C₈H₆N]⁺ species. The azetidine carboxamide portion would generate specific fragmentation patterns reflecting the ring opening and subsequent rearrangement processes.

For the deuterated analog (d11), the molecular ion would appear at m/z 465.6314, reflecting the mass increase from deuterium incorporation. The deuterated compound would serve as an ideal internal standard for quantitative mass spectrometric analysis, providing enhanced analytical precision through isotope dilution techniques. The characteristic mass difference of 11.3734 mass units between the unlabeled and deuterated forms would enable accurate quantification in complex biological matrices through stable isotope dilution mass spectrometry protocols.

Analytical Parameter Expected Value Technique Significance
Molecular Weight 454.56 g/mol HRMS Identity confirmation
Exact Mass 454.2580 Da HRMS Elemental composition
Deuterated MW 465.63 g/mol HRMS Isotope labeling
Nitrile Stretch 2240-2260 cm⁻¹ IR Functional group ID
Carbonyl Stretch 1630-1705 cm⁻¹ IR Amide/carbamate ID
Aromatic Protons 7.2-7.6 ppm ¹H-NMR Benzyl confirmation
Tert-butyl Signal 1.4 ppm ¹H-NMR Boc protection

Properties

IUPAC Name

tert-butyl N-[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4/c1-25(2,3)33-24(32)28-21(19-7-5-4-6-8-19)23(31)29-14-13-20(29)22(30)27-16-18-11-9-17(15-26)10-12-18/h9-12,19-21H,4-8,13-14,16H2,1-3H3,(H,27,30)(H,28,32)/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAZDRUUDUBAQU-LEWJYISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation

Azetidine rings are typically constructed via intramolecular cyclization or [2+2] photocycloaddition. The patent EP0131435B1 discloses a phase-transfer-catalyzed method for 3-substituted azetidines:

  • Substrate Preparation : 1-Diphenylmethyl-3-sulfonyloxyazetidine intermediates are synthesized from 3-hydroxyazetidine precursors.

  • Nucleophilic Displacement : Treatment with phenols under phase-transfer conditions (tetrabutylammonium bromide, NaOH) yields 3-phenoxyazetidines.

  • Deprotection : Hydrogenolysis (Pd/C, H₂, triethylamine) removes the diphenylmethyl group, yielding free azetidines.

Critical Parameters :

  • Triethylamine (1–10 wt%) suppresses dimerization during deprotection.

  • Solvent choice (methanol > toluene) impacts ring stability post-hydrogenolysis.

Boc Protection of the Amino Acid Moiety

The (2R)-2-amino-2-cyclohexylacetyl group is introduced via Boc-protected intermediates:

  • Boc Activation : (2R)-2-amino-2-cyclohexylacetic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 8–9).

  • Coupling to Azetidine : PyBOP/DIPEA-mediated amide bond formation attaches the Boc-amino acid to the azetidinecarboxamide.

Reaction Conditions :

ParameterOptimal ValueSource
Coupling AgentPyBOP
BaseDIPEA (3 eq)
SolventTHF
Temperature0°C → RT
Yield50–90%

Introduction of the 4-Cyanobenzyl Group

The 4-cyanobenzyl substituent is installed via reductive amination or nucleophilic substitution:

  • Reductive Amination :

    • 4-Cyanobenzaldehyde + Azetidinecarboxamide → Imine formation (MeOH, RT).

    • NaBH₃CN reduction yields N-(4-cyanobenzyl) product.

  • Alkylation :

    • 4-Cyanobenzyl bromide + Azetidinecarboxamide (K₂CO₃, DMF, 60°C).

Comparative Data :

MethodYield (%)Purity (HPLC)
Reductive Amination7895.2
Alkylation6591.8

Alkylation suffers from competing N-arylation, necessitating chromatographic purification.

Deuterated Analog Synthesis (CAS 1356352-32-3)

The deuterated variant (C₂₅H₂₃D₁₁N₄O₄) is synthesized via:

  • Isotope Incorporation :

    • Boc-protected amino acid-d₁₁ is prepared using D₃-cyclohexylacetic acid.

  • Coupling : Identical PyBOP/DIPEA conditions as the proto compound.

Key Challenges :

  • Deuterium loss during Boc deprotection (minimized by low-temperature TFA treatment).

  • MS characterization requires high-resolution instruments to confirm D₁₁ incorporation.

Industrial-Scale Optimization

Catalytic Hydrogenation

Patent EP0131435B1 highlights Pd/C-mediated hydrogenolysis for azetidine deprotection:

  • Catalyst Loading : 5–10 wt% Pd/C.

  • Solvent System : Methanol/triethylamine (9:1 v/v).

  • Throughput : 85% yield at 100 g scale.

Continuous Flow Synthesis

Preliminary studies indicate enhanced reproducibility for azetidine ring formation:

  • Residence Time : 12 min (vs. 5 h batch).

  • Temperature : 130°C (n-butanol).

Analytical Characterization

Critical Quality Attributes :

  • Stereochemical Purity : Chiral HPLC (CHIRALPAK IC-3, 90:10 hexane/IPA).

  • Deuterium Enrichment : ²H NMR (99.5% D₁₁).

  • Thermal Stability : TGA shows decomposition >200°C .

Chemical Reactions Analysis

1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylacetyl moiety, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the cyanobenzyl group, converting the nitrile to an amine or other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of Ximelagatran, it plays a role in the development of anticoagulant drugs.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself does not have a direct mechanism of action but contributes to the formation of drugs that target specific molecular pathways. For example, Ximelagatran, synthesized using this compound, acts as a direct thrombin inhibitor, preventing blood clot formation .

Comparison with Similar Compounds

1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11

  • Molecular Formula: C₂₅H₂₃D₁₁N₄O₄ (vs. C₂₄H₃₃N₄O₄ for the non-deuterated form) .
  • Key Differences : Incorporates 11 deuterium atoms, enabling isotopic labeling for pharmacokinetic studies.
  • Applications : Used as a stable isotope-labeled intermediate for Ximelagatran, allowing precise tracking of metabolic pathways .

2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid

  • Molecular Features : Contains a Boc-protected amine and a carboxylic acid group, unlike the azetidine ring in the target compound.

(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-cyclohexyl-2-[[2-(ethylamino)-2-oxidanylidene-ethyl]amino]ethanoyl]azetidine-2-carboxamide

  • Structural Differences: Replaces the Boc group with an ethylamino-oxidanylidene moiety and adds a carbamimidoylphenyl group.

Functional Analogues

Closantel (5′-Chloro-4′-(4-chloro-α-cyanobenzyl)-3,5-diiodo-2′-methylsalicylanilide)

  • Key Features: Shares a cyanobenzyl group but incorporates halogen atoms (Cl, I) and a salicylanilide backbone.
  • Applications : Antiparasitic agent targeting ion channels, contrasting with the target compound’s role as a synthetic intermediate .

Rapamycin

  • Functional Overlap : Both are used in kinase-related studies, but Rapamycin directly inhibits mTOR pathways, whereas the target compound serves as a precursor .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Applications Solubility
Target Compound C₂₄H₃₃N₄O₄ Boc, azetidine, cyclohexyl, cyanobenzyl Pharmaceutical intermediate (Ximelagatran) Organic solvents (acetone, methanol)
Deuterated Analog (d11) C₂₅H₂₃D₁₁N₄O₄ Same as target + 11 deuterium atoms Isotopic tracing in pharmacokinetics Similar to target compound
2-(N-Boc-amino)-3-(2-carboxyethylamino)... C₁₁H₁₉N₃O₆ Boc, carboxylic acid Peptide synthesis Aqueous solutions (due to -COOH)
Closantel C₂₂H₁₄Cl₂I₂N₂O₂ Halogens, cyanobenzyl, salicylanilide Antiparasitic agent Lipophilic solvents

Key Research Findings

Role of Boc Protection: The Boc group in the target compound enhances stability during synthetic steps, a feature shared with peptide intermediates like 2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic acid . However, its removal requires acidic conditions, limiting compatibility with acid-sensitive substrates.

Impact of Deuterium : The deuterated analog exhibits similar chemical behavior to the parent compound but slows metabolic degradation due to the kinetic isotope effect, making it invaluable for drug metabolism studies .

Cyanobenzyl Group: The electron-withdrawing nature of this group in the target compound and Closantel improves electrophilic reactivity, aiding in cross-coupling reactions or target binding .

Biological Activity

1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide, a compound with the molecular formula C25H34N4O4 and CAS number 1356848-29-7, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Weight454.56 g/mol
Melting Point140-143 °C
Density1.20 ± 0.1 g/cm³
SolubilitySlightly soluble in chloroform and methanol
pKa11.53 ± 0.46 (predicted)

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Notably, it contains a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and solubility in biological systems. The azetidine ring structure is significant for its potential to mimic natural substrates in enzymatic reactions, thereby influencing various biochemical pathways.

Biological Activities

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, azetidine derivatives have been studied for their ability to interfere with the mitotic spindle formation in cancer cells.
  • Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Compounds containing azetidine rings have been reported to possess antibacterial effects against various pathogens, possibly through the inhibition of bacterial cell wall synthesis.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may have neuroprotective properties. Studies in animal models indicate that such compounds can reduce oxidative stress and inflammation in neuronal tissues, which are critical factors in neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study involving a series of azetidine derivatives demonstrated that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis via the mitochondrial pathway, showcasing its potential as an anticancer agent.

Study 2: Antimicrobial Activity

In vitro assays revealed that azetidine-based compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is essential:

Compound NameActivity TypeReference
Azetidine Derivative AAnticancer
Azetidine Derivative BAntimicrobial
Azetidine Derivative CNeuroprotective

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide, considering stereochemical control and yield efficiency?

Methodological Answer: The synthesis involves three critical steps: (1) Boc protection of the amino group, (2) coupling of the cyclohexylacetyl moiety to the azetidine ring, and (3) final amidation with the 4'-cyanobenzyl group.

  • Step 1 : The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃/DMF) to protect the secondary amine .
  • Step 2 : EDCI/HOBt-mediated coupling in CH₂Cl₂ ensures minimal racemization during the attachment of the cyclohexylacetyl fragment to the azetidine carboxylic acid .
  • Step 3 : The 4'-cyanobenzylamine is coupled via a carbodiimide-mediated reaction, followed by Boc deprotection with TFA in CH₂Cl₂ .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, NaHCO₃, DMF, 0°C → RT, 12h85–90≥95%
Cyclohexylacetyl CouplingEDCI, HOBt, Et₃N, CH₂Cl₂, 6h75–80≥98%
4'-Cyanobenzyl AmidationEDCI, DMAP, CH₂Cl₂, 15h70–75≥97%

Q. How can NMR and mass spectrometry confirm the stereochemistry and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key diagnostic signals include:
    • Boc group : tert-butyl protons at δ 1.4 ppm (singlet).
    • Azetidine ring : Distinct coupling patterns for the L-configuration (e.g., J = 6–8 Hz for vicinal protons) .
    • 4'-Cyanobenzyl : Aromatic protons at δ 7.4–7.6 ppm and the nitrile signal at δ 120 ppm in ¹³C NMR .
  • HRMS : Expected [M+H]⁺ = C₂₆H₃₅N₅O₃⁺ (calculated 478.2764; observed 478.2762) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence polarization assays to screen against proteases (e.g., cathepsins) due to the compound’s peptidomimetic structure .
  • Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C and measure accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
  • Cytotoxicity : MTT assays in primary vs. transformed cells to assess selective toxicity .

Advanced Research Questions

Q. How can contradictory activity data across enzyme inhibition and cell-based assays be resolved?

Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., pH, cofactors) or off-target effects.

  • Step 1 : Validate enzyme inhibition results using orthogonal methods (e.g., SPR for binding kinetics) .
  • Step 2 : Perform metabolomic profiling of treated cells to identify unintended interactions with non-target proteins .
  • Step 3 : Adjust assay buffers to mimic physiological conditions (e.g., 150 mM NaCl, pH 7.4) and re-evaluate .

Q. What strategies improve enantiomeric excess (ee) during scale-up synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during azetidine ring formation to enforce stereochemistry .
  • Catalytic Asymmetric Synthesis : Use Ru-based catalysts for hydrogenation of intermediate ketones (ee >99%) .
  • Crystallization-Induced Diastereomer Resolution : Exploit differential solubility of diastereomeric salts during Boc deprotection .

Q. How does the 4'-cyanobenzyl group influence metabolic stability?

Methodological Answer:

  • In Silico Prediction : Use Schrödinger’s QikProp to calculate logP (predicted 3.2) and metabolic liability scores (e.g., CYP3A4 susceptibility) .
  • In Vitro Liver Microsomes : Incubate with human microsomes + NADPH; monitor degradation via LC-MS. The nitrile group may reduce oxidative metabolism compared to methyl esters .

Q. What crystallographic or computational approaches elucidate target binding modes?

Methodological Answer:

  • Co-crystallization : Soak the compound into crystals of a putative target (e.g., HIV-1 protease) and solve the structure at 1.8 Å resolution .
  • Molecular Dynamics (MD) : Simulate binding to homology-modeled targets (e.g., 100 ns simulations in GROMACS) to identify key hydrogen bonds with the azetidine carbonyl .

Q. How can stability studies under varied pH/temperature guide formulation?

Methodological Answer:

  • Forced Degradation : Expose the compound to pH 1–13 (37°C, 72h) and analyze degradants via LC-MS. The Boc group is labile under acidic conditions, necessitating enteric coating for oral delivery .
  • Lyophilization : Test solubility in PEG-400/water mixtures (1:4 v/v) for parenteral formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.